

# Varioxepine A CAS number and chemical properties

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## Varioxepine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Varioxepine A is a novel fungal metabolite, a 3H-oxepine-containing alkaloid, first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii.[1][2] It is distinguished by a unique and complex chemical architecture, featuring an unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.[1][2] Structurally, it is a diketopiperazine-type alkaloid.[3] Varioxepine A has demonstrated potent and specific antifungal activity against the plant pathogenic fungus Fusarium graminearum, a significant contributor to crop diseases worldwide. [1][3] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and the experimental methodologies used in the isolation, characterization, and bioactivity assessment of Varioxepine A.

### **Chemical Properties**

**Varioxepine A** is characterized by a complex heterocyclic structure. Its key chemical identifiers and properties are summarized in the table below for easy reference.



Property	Value	Source	
CAS Number	1623451-72-8	[4]	
Molecular Formula	C26H29N3O5	[4]	
Molecular Weight	463.5 g/mol [4]		
IUPAC Name	(16aR)3R,4-dihydro-4,4-dimethyl-10-(1-methylethyl)-7S-(phenylmethyl)-3,5aS-epoxy-2H,5aH,7H-[1][5]dioxepino[2,3-e]oxepino[2,3-d]pyrazino[1,2-a]pyrimidin-8(9H)-one	[4]	
SMILES	CC(C)C(NC1=O)=C2N=C(OC =CC=C3)C3(OCINVALID- LINK O5)C54N2[C@H]1CC6=CC=C C=C6	[4]	
InChI Key	PZRCCRWGGJKTKC- GZLQHJCCSA-N [4]		
Origin	Fungal Metabolite from [1][4] Paecilomyces variotii		
Solubility	Soluble in methanol or DMSO		

## **Biological Activity**

The primary reported biological activity of **Varioxepine A** is its antifungal property. Specifically, it shows potent inhibition of the plant pathogenic fungus Fusarium graminearum.

Bioactivity	Target Organism	Value	Source
Antifungal Activity	Fusarium graminearum	MIC = 4 μg/mL	[4]



The specific mechanism of action and the signaling pathways modulated by **Varioxepine A** to exert its antifungal effect have not yet been fully elucidated and represent an area for further research.

# **Experimental Protocols Isolation and Purification of Varioxepine A**

The following is a generalized protocol based on standard methods for the isolation of secondary metabolites from marine-derived fungi.

- Fungal Cultivation: The endophytic fungus Paecilomyces variotii is cultured on a solid rice medium to produce a sufficient quantity of the fungal biomass.
- Extraction: The fungal culture is exhaustively extracted with an organic solvent, typically ethyl acetate, to isolate the crude extract containing the secondary metabolites.
- Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
- Chromatographic Separation: The ethyl acetate fraction, which typically contains alkaloids like **Varioxepine A**, is subjected to multiple rounds of column chromatography. This may include silica gel chromatography, Sephadex LH-20 chromatography, and preparative thin-layer chromatography (pTLC).
- Final Purification: The final purification is achieved using high-performance liquid chromatography (HPLC) to yield pure Varioxepine A.

### **Structure Elucidation**

The complex structure of **Varioxepine A** was determined using a combination of spectroscopic techniques.

 NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) Nuclear Magnetic Resonance (NMR) spectroscopic data are acquired to determine the planar structure and relative configuration of the molecule.



- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
- Single-Crystal X-ray Diffraction: Due to the low proton-to-carbon ratio, the unambiguous assignment of the planar structure and relative configuration was ultimately confirmed by single-crystal X-ray diffraction analysis.[1][2]
- Determination of Absolute Configuration: The absolute configuration of Varioxepine A was
  established using a combination of DFT (Density Functional Theory) conformational analysis
  and TDDFT-ECD (Time-Dependent Density Functional Theory Electronic Circular
  Dichroism) calculations.[1][2]

## Antifungal Activity Assay against Fusarium graminearum

The following is a representative broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of **Varioxepine A** against Fusarium graminearum.

- Inoculum Preparation: A suspension of Fusarium graminearum spores is prepared from a fresh culture and the concentration is adjusted to a standard density (e.g., 1 × 10<sup>5</sup> spores/mL) in a suitable broth medium, such as RPMI-1640.
- Serial Dilution: **Varioxepine A** is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of test concentrations.
- Inoculation: Each well containing the diluted Varioxepine A is inoculated with the prepared fungal spore suspension. Control wells containing only the medium and the fungal suspension (positive control) and medium only (negative control) are also included.
- Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 28°C) for a
  defined period (e.g., 48-72 hours).
- MIC Determination: The MIC is determined as the lowest concentration of Varioxepine A
  that visibly inhibits the growth of Fusarium graminearum.

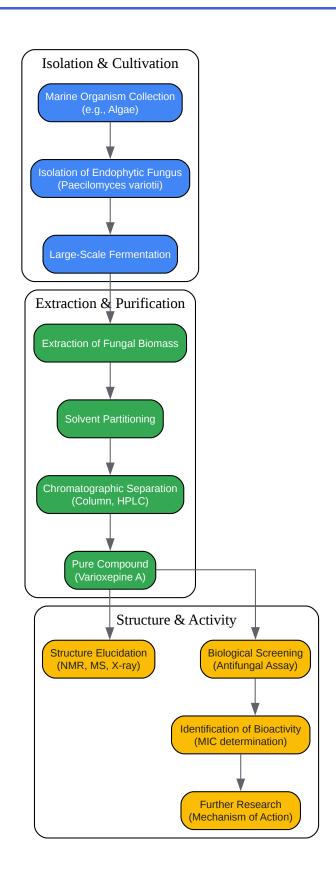




# Visualizations General Workflow for Natural Product Discovery

The following diagram illustrates the general workflow from the isolation of a microorganism to the identification and characterization of a bioactive compound like **Varioxepine A**.





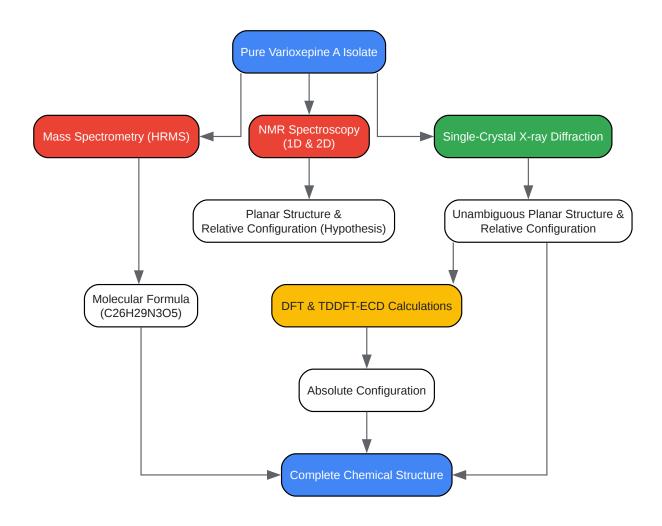
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Caption: General workflow for the discovery of **Varioxepine A**.



# Logical Relationship of Structure Elucidation Techniques

The following diagram illustrates the logical flow of techniques used to determine the complete structure of **Varioxepine A**.



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Caption: Logical flow of Varioxepine A structure elucidation.

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- To cite this document: BenchChem. [Varioxepine A CAS number and chemical properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2712414#varioxepine-a-cas-number-and-chemical-properties]

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